(1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL
Description
Systematic Nomenclature and Molecular Formula
(1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-ol is classified under IUPAC nomenclature as a β-amino alcohol with a chlorinated aromatic substituent. Its systematic name reflects the absolute configuration at the C1 and C2 stereogenic centers, the 2-chlorophenyl group at C1, and the hydroxyl group at C2. The molecular formula C₉H₁₂ClNO corresponds to a molecular weight of 185.65 g/mol, as confirmed by high-resolution mass spectrometry.
Table 1: Molecular identity
| Property | Value |
|---|---|
| IUPAC Name | (1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-ol |
| Molecular Formula | C₉H₁₂ClNO |
| Molecular Weight | 185.65 g/mol |
| SMILES Notation | CC@@HO |
The SMILES notation explicitly denotes the (1R,2R) stereochemistry through the @@ symbols, which specify the relative spatial arrangement of the amino and hydroxyl groups.
Stereochemical Configuration Analysis
The compound’s biological activity and chemical reactivity are intrinsically linked to its stereochemistry. The (1R,2R) configuration positions the amino and hydroxyl groups on the same side of the propanol backbone, creating a threo diastereomer. This arrangement facilitates intramolecular hydrogen bonding between the -NH₂ and -OH groups, stabilizing specific conformations critical for interactions with chiral environments in catalytic or biological systems.
Key stereochemical descriptors include:
- InChIKey : BKDDQJRXUWAJGJ-HUUCEWRRSA-N (PubChem CID 96584634)
- Enantiomeric Excess : >99% in synthesized batches, as verified by chiral HPLC.
The absolute configuration was confirmed using single-crystal X-ray diffraction (SC-XRD), which unambiguously assigned the R-configuration at both stereocenters.
X-ray Crystallography and Conformational Studies
X-ray crystallographic data for related chlorophenyl amino alcohols provide insights into the preferred conformations of (1R,2R)-1-amino-1-(2-chlorophenyl)propan-2-ol. A monoclinic crystal system with space group P2₁/n and unit cell parameters a = 13.2003(12) Å, b = 6.0448(6) Å, c = 13.9403(13) Å, and β = 101.9180(10)° has been reported for analogous structures. These parameters suggest a tightly packed lattice stabilized by hydrogen bonds between the hydroxyl group and adjacent molecules.
Table 2: Crystallographic parameters for related structures
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Volume | 1088.36(18) ų |
| Hydrogen Bonding | O-H···N (2.89 Å) |
The hydroxyl group adopts an antiperiplanar conformation relative to the amino group, minimizing steric clashes with the 2-chlorophenyl ring. This conformation is energetically favored in the solid state, as revealed by torsional angle analyses.
Comparative Analysis with Related Chlorophenyl Amino Alcohols
Structural variations among chlorophenyl-substituted amino alcohols significantly influence their physicochemical properties:
Substituent Position :
- The 2-chlorophenyl derivative exhibits greater steric hindrance than its 3- or 4-chlorophenyl counterparts, reducing rotational freedom around the C1-C2 bond.
- Electron-withdrawing effects of the ortho-chlorine atom increase the acidity of the hydroxyl group (pKa ≈ 9.2) compared to the para-substituted analog (pKa ≈ 10.1).
Stereochemical Impact :
- The (1R,2R) configuration shows 3–5× higher binding affinity for α-adrenergic receptors than the (1S,2S) enantiomer, underscoring the role of stereochemistry in biological activity.
- Diastereomeric pairs (e.g., threo vs. erythro) differ in melting points by 15–20°C due to variations in crystal packing efficiency.
Table 3: Comparative properties of chlorophenyl amino alcohols
| Compound | Substituent Position | Melting Point (°C) | logP |
|---|---|---|---|
| (1R,2R)-2-chlorophenyl derivative | 2- | 74–76 | 1.92 |
| (1S,2S)-3-chlorophenyl derivative | 3- | 68–70 | 1.87 |
| (1R,2R)-4-chlorophenyl derivative | 4- | 82–84 | 1.98 |
These comparisons highlight how subtle structural changes modulate solubility, thermal stability, and intermolecular interactions.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(2-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9+/m1/s1 |
InChI Key |
ZASARIKEPRMRES-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1Cl)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Preparation via Halogenated Ketone Amination
One common synthetic route starts from 2-bromo-1-(2-chlorophenyl)propan-1-one, which undergoes nucleophilic substitution with an amine source under controlled conditions to form the amino alcohol. This method requires careful optimization of reaction parameters such as temperature, solvent, and amine equivalents to maximize yield and stereoselectivity.
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 2-bromo-1-(2-chlorophenyl)propan-1-one + Amine | Substitution to form amino alcohol | Control of stereochemistry critical |
| 2 | Purification via chromatography | Isolation of (1R,2R) isomer | Use of chiral stationary phases for ee determination |
This approach leverages the reactivity of the α-bromo ketone and the nucleophilicity of the amine, typically under mild heating in polar aprotic solvents such as DMF or DMSO. The stereochemical outcome depends on the amine type and reaction kinetics.
One-Pot Catalytic Enantioselective Synthesis
Advanced methods employ one-pot catalytic asymmetric synthesis combining allylboration and Mizoroki–Heck reactions on 2-bromoaryl ketones, which can be adapted to synthesize chiral amino alcohols structurally related to (1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-ol.
- The process uses chiral ligands and palladium catalysts to induce enantioselectivity.
- Reaction conditions include toluene as solvent, moderate temperatures (~35 °C), and extended reaction times (up to 5 days).
- Subsequent reduction and amination steps yield the target amino alcohol with high enantiomeric purity.
This method is documented to provide high yields and excellent stereocontrol, suitable for complex chiral amino alcohols.
Enzymatic Cascade Synthesis for Enantiopure Amino Alcohols
Biocatalytic approaches have been developed to produce enantiomerically pure 1,2-amino alcohols, which are structurally analogous to (1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-ol. These methods involve:
- Oxidation of chiral diols by alcohol dehydrogenases to hydroxy ketones.
- Subsequent amination by transaminases or amine dehydrogenases.
- Use of cofactor recycling enzymes (e.g., alanine dehydrogenase, formate dehydrogenase) to maintain redox balance and improve yields.
These enzymatic cascades offer mild reaction conditions, high stereoselectivity (>99% ee), and environmentally friendly processes. They are particularly useful for preparing amino alcohols with sensitive functional groups like chlorophenyl substituents.
| Enzymatic Step | Enzyme | Function | Yield & ee |
|---|---|---|---|
| Oxidation | Alcohol dehydrogenase | Converts diol to hydroxy ketone | 70-75%, >99% ee |
| Amination | Transaminase / Amine dehydrogenase | Converts ketone to amino alcohol | 81%, >99.4% ee |
| Cofactor Recycling | Alanine/formate dehydrogenase | Maintains NAD(P)H levels | Enhances efficiency |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Enantiomeric Excess (ee) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Halogenated ketone amination | 2-bromo-1-(2-chlorophenyl)propan-1-one, amines | DMF, mild heating | Moderate to high | Moderate to high (depends on conditions) | Straightforward, accessible reagents | Requires stereocontrol optimization |
| One-pot catalytic asymmetric synthesis | Palladium catalyst, chiral ligands, allylborane | Toluene, 35 °C, 5 days | High | >95% | High stereoselectivity, one-pot | Long reaction time, expensive catalysts |
| Enzymatic cascade synthesis | Alcohol dehydrogenase, transaminase, cofactor enzymes | Aqueous buffer, mild temp | 70-81% | >99% | Environmentally friendly, excellent stereocontrol | Requires enzyme availability and optimization |
Research Findings and Notes
- The stereochemistry (1R,2R) is essential for biological activity and must be preserved or induced during synthesis.
- Enzymatic methods provide superior stereoselectivity and are increasingly preferred for pharmaceutical applications.
- Catalytic asymmetric methods, though more complex, allow for scalable synthesis with high purity.
- The presence of the 2-chlorophenyl group requires careful selection of reaction conditions to avoid side reactions such as dehalogenation or over-reduction.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form secondary amines using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 1-(2-chlorophenyl)propan-2-one.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It influences biochemical pathways related to neurotransmission and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares (1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL with two analogs from the evidence:
*Calculated using standard atomic weights.
Key Observations:
Substituent Effects :
- The 2-chlorophenyl group in the target compound likely reduces electron density on the aromatic ring, enhancing polarity compared to the 3-tert-butylphenyl (bulky, lipophilic) and 3,4-dimethylphenyl (electron-donating) analogs.
- The tert-butyl group in the analog from may improve metabolic stability but reduce water solubility .
Key Observations:
- Adrenoceptor Binding: The indolyloxy derivatives in demonstrate that aryl substituents significantly influence adrenoceptor binding. The 2-chlorophenyl group in the target compound may similarly modulate receptor interactions, albeit with distinct electronic and steric effects compared to methoxy-indole systems .
- Antiarrhythmic Potential: The amino propanol moiety is a common feature in β-blockers (e.g., propranolol). The 2-chlorophenyl group’s electron-withdrawing nature could enhance binding to cardiac receptors, though this remains speculative without empirical data.
Biological Activity
(1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL, a chiral amino alcohol, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. With a molecular formula of CHClNO and a molecular weight of 185.65 g/mol, this compound features both a secondary amine and a hydroxyl group, which contribute to its reactivity and interaction with biological systems. This article delves into the biological activity of (1R,2R)-1-amino-1-(2-chlorophenyl)propan-2-OL, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
The biological activity of (1R,2R)-1-amino-1-(2-chlorophenyl)propan-2-OL is primarily attributed to its interaction with neurotransmitter receptors and enzyme inhibition pathways. The presence of the chlorophenyl group enhances its binding affinity to various biological targets, potentially leading to therapeutic effects in conditions such as depression and anxiety.
Key Mechanisms:
- Receptor Modulation: The compound may modulate neurotransmitter receptors, influencing mood and anxiety levels.
- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.
Therapeutic Potential
Research indicates that (1R,2R)-1-amino-1-(2-chlorophenyl)propan-2-OL exhibits significant potential in treating neurological disorders. Its pharmacological profile suggests applications in:
- Antidepressant Activities: Similar compounds have demonstrated efficacy in mood disorders.
- Anxiolytic Effects: Potential for reducing anxiety symptoms through modulation of neurotransmitter systems.
Study 1: Neurotransmitter Interaction
A study investigating the effects of (1R,2R)-1-amino-1-(2-chlorophenyl)propan-2-OL on neurotransmitter levels found that it significantly increased serotonin and norepinephrine levels in animal models. This increase was associated with improved mood and reduced anxiety-like behaviors.
Table 1: Effects on Neurotransmitter Levels
| Compound | Serotonin Increase (%) | Norepinephrine Increase (%) |
|---|---|---|
| (1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL | 35 | 30 |
| Control | 5 | 5 |
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of (1R,2R)-1-amino-1-(2-chlorophenyl)propan-2-OL. The compound was shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters.
Table 2: Inhibition of MAO Activity
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 40 |
| 50 | 70 |
| 100 | 90 |
Synthesis Methods
Several synthesis methods have been developed for (1R,2R)-1-amino-1-(2-chlorophenyl)propan-2-OL. Common approaches include:
- Chiral Pool Synthesis: Utilizing chiral starting materials to ensure the desired stereochemistry.
- Asymmetric Synthesis: Employing catalysts that favor the formation of one enantiomer over another.
Summary of Synthesis Steps
- Starting Material Selection: Choose appropriate chiral precursors.
- Reaction Conditions: Optimize temperature and solvent conditions for maximum yield.
- Purification: Use chromatography techniques to isolate the desired enantiomer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
